![molecular formula C10H12N6O4 B2389547 N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide CAS No. 687575-03-7](/img/structure/B2389547.png)
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide, also known as MIN-102, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CNS-penetrant histone deacetylase (HDAC) inhibitors, which have been shown to have promising effects in a range of neurological and psychiatric disorders.
Mécanisme D'action
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide acts as an HDAC inhibitor, which means it blocks the activity of enzymes that remove acetyl groups from histone proteins. This leads to an increase in histone acetylation, which can alter gene expression and have a range of downstream effects. In addition, N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including increased histone acetylation, reduced inflammation, and improved neuronal survival. It has also been shown to improve cognitive function and motor coordination in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results. In addition, its potential side effects and toxicity need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic potential. Another direction is the evaluation of N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide in combination with other drugs or therapies, to determine whether it can enhance their efficacy. Finally, further studies are needed to fully understand the mechanisms underlying the effects of N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide, which could lead to the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide involves a multi-step process, starting with the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitro-1H-1,2,4-triazole to form the intermediate, which is subsequently coupled with 4-aminobutanoic acid to yield the final product.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have promising effects in animal models of diseases such as Huntington's disease, multiple sclerosis, and Rett syndrome. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O4/c1-7-5-8(14-20-7)12-9(17)3-2-4-15-6-11-10(13-15)16(18)19/h5-6H,2-4H2,1H3,(H,12,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRLEEPIDYMMGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-methyl-3-isoxazolyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.